molecular formula C9H10BrClFN B2688297 8-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 2094312-52-2

8-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No. B2688297
CAS RN: 2094312-52-2
M. Wt: 266.54
InChI Key: QBQFXHKWMBNVJU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinoline derivatives often involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 .


Molecular Structure Analysis

The molecular structure of 8-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride can be represented by the formula C9H10BrFN . The exact mass is 228.990234 .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a density of 1.5±0.1 g/cm3, a boiling point of 280.7±40.0 °C at 760 mmHg, and a molecular weight of 230.077 .

Scientific Research Applications

Synthesis and Medicinal Chemistry

8-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride is an important compound in the synthesis of various chemical intermediates and potential drug candidates. It has been utilized in the synthesis of 8-fluoro-3,4-dihydroisoquinoline, which serves as a key intermediate for further chemical transformations. These transformations include fluorine-amine exchange reactions, leading to the creation of 8-amino-3,4-dihydroisoquinolines. These compounds are crucial for synthesizing 1-substituted 8-amino-tetrahydroisoquinolines and novel 1,2,3,4-tetrahydroisoquinoline derivatives. Such derivatives have potential applications as central nervous system drug candidates (Hargitai et al., 2018).

Antibacterial Activities

Research has also explored the antibacterial properties of related quinoline compounds. For instance, the study of temafloxacin hydrochloride, which shares structural similarities with this compound, demonstrated significant antibacterial activity against a broad spectrum of bacteria. This emphasizes the potential of fluoroquinolines in developing new antimicrobial agents, highlighting the relevance of compounds like this compound in medicinal chemistry (Chu et al., 1991).

Photolabile Protecting Groups

In another interesting application, brominated hydroxyquinoline compounds, similar to this compound, have been used as photolabile protecting groups. These groups are crucial in the controlled release of biological messengers or drugs upon light activation. The enhanced sensitivity to multiphoton-induced photolysis makes such compounds invaluable in designing light-sensitive drug delivery systems, potentially leading to innovations in targeted therapy and controlled drug release technologies (Fedoryak & Dore, 2002).

Synthesis of Antibiotics

Additionally, halogenated quinoline building blocks, synthesized from compounds like this compound, play a pivotal role in the discovery of new antibiotics. A scalable synthesis method for 4-bromo-3-fluoro-6-methoxyquinoline and 3-fluoro-4-iodo-6-methoxyquinoline demonstrates the utility of such compounds in antimicrobial drug discovery, underscoring their importance in addressing the challenge of antibiotic resistance (Flagstad et al., 2014).

Safety and Hazards

The safety information for 8-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride indicates that it has the GHS07 pictogram, with the signal word “Warning”. The hazard statements include H302, H315, H319, and H335 .

properties

IUPAC Name

8-bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrFN.ClH/c10-9-4-7(11)3-6-1-2-12-5-8(6)9;/h3-4,12H,1-2,5H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBQFXHKWMBNVJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=C(C=C2Br)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2094312-52-2
Record name 8-bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride
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